REACTION_CXSMILES
|
[N+]1([O-])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I([C:10]1C=C[CH:13]=[CH:12][CH:11]=1)=O.CCCCCC.C([OH:25])(C)C>C(#N)C>[O:25]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:6][C:5]=2[CH:4]=[CH:3][CH2:2]1 |f:2.3|
|
Name
|
compound
|
Quantity
|
26.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound
|
Quantity
|
2.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
I(=O)C1=CC=CC=C1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexane isopropanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 0° C. for twenty four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Insoluble matters were filtered out through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residues were purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:2-4:6)
|
Type
|
CUSTOM
|
Details
|
to obtain the intended compound
|
Name
|
|
Type
|
|
Smiles
|
O1CC=CC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |